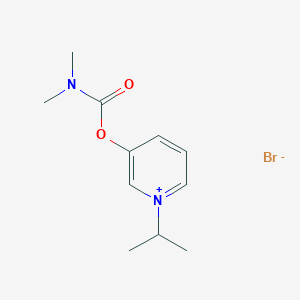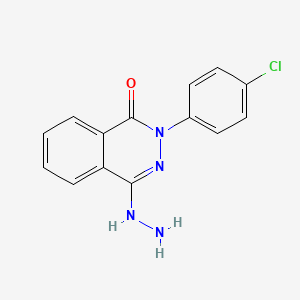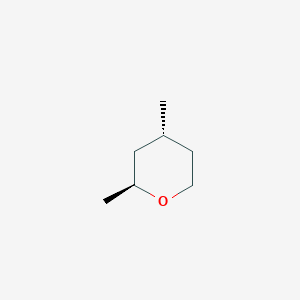
3-Dimethylcarbamoyloxy-1-isopropylpyridinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Dimethylcarbamoyloxy-1-isopropylpyridinium bromide is a quaternary ammonium compound known for its significant role in various chemical and biological applications. It is characterized by its white or almost white, crystalline, deliquescent powder form and is highly soluble in water and ethanol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylcarbamoyloxy-1-isopropylpyridinium bromide typically involves the reaction of pyridine derivatives with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in an anhydrous environment to prevent hydrolysis and ensure high yield .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of advanced equipment to maintain anhydrous conditions and precise temperature control to optimize the reaction yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Dimethylcarbamoyloxy-1-isopropylpyridinium bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinium oxides, while reduction can produce pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
3-Dimethylcarbamoyloxy-1-isopropylpyridinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the nervous system.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of 3-Dimethylcarbamoyloxy-1-isopropylpyridinium bromide involves its interaction with specific molecular targets. It acts as an inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to enhanced neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridostigmine bromide: Similar in structure and function, used as an acetylcholinesterase inhibitor.
Neostigmine methyl sulfate: Another acetylcholinesterase inhibitor, but with different pharmacokinetic properties.
Neostigmine bromide: Similar to neostigmine methyl sulfate, but with a different counterion.
Uniqueness
3-Dimethylcarbamoyloxy-1-isopropylpyridinium bromide is unique due to its specific isopropyl substitution, which imparts distinct pharmacological properties and enhances its solubility in organic solvents compared to other similar compounds .
Eigenschaften
CAS-Nummer |
69440-43-3 |
|---|---|
Molekularformel |
C11H17BrN2O2 |
Molekulargewicht |
289.17 g/mol |
IUPAC-Name |
(1-propan-2-ylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;bromide |
InChI |
InChI=1S/C11H17N2O2.BrH/c1-9(2)13-7-5-6-10(8-13)15-11(14)12(3)4;/h5-9H,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RBNMIQPVDBUGPG-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)[N+]1=CC=CC(=C1)OC(=O)N(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(5-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-valine](/img/structure/B14480531.png)
![2-[(Benzenesulfonyl)methyl]-3-phenyloxirane](/img/structure/B14480538.png)

![3-{[(Propan-2-yl)oxy]carbonyl}-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate](/img/structure/B14480548.png)
![Benzonitrile, 4-[[(phenylmethyl)imino]methyl]-](/img/structure/B14480550.png)

![Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14480567.png)
![1,1'-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene]](/img/structure/B14480570.png)


![1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14480583.png)
![1-[Bis(aziridin-1-yl)phosphoryl]piperidine](/img/structure/B14480585.png)

